6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide
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Overview
Description
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide is a synthetic compound belonging to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide typically involves the bromination of 1-methylindole followed by carboxylation and subsequent amidation The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethaneFinally, the isopropylamide group is introduced through an amidation reaction using isopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation. Conditions may involve acidic or basic environments depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. .
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups at the 6-position.
Oxidation Reactions: Indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors and enzymes, leading to modulation of their activity. The bromine atom and the carboxylic acid isopropylamide group can further enhance the compound’s binding affinity and specificity towards its targets. These interactions can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoquinoline-4-carboxylic acid
- Indole-6-boronic acid
- Indole-6-boronic acid pinacol ester
- 3-Iodo-6-bromoindole
Uniqueness
6-Bromo-1-methyl-1H-indole-4-carboxylic acid isopropylamide is unique due to the presence of the isopropylamide group at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can provide unique properties and applications .
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-1-methyl-N-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)15-13(17)11-6-9(14)7-12-10(11)4-5-16(12)3/h4-8H,1-3H3,(H,15,17) |
InChI Key |
MRKUHKDSDKGUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=CN(C2=CC(=C1)Br)C |
Origin of Product |
United States |
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